1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
This compound is a pyrazolo[3,4-d]pyridazin-7(6H)-one derivative characterized by a tert-butyl group at position 1, a methyl group at position 4, and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl substituent at position 4. The tert-butyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperidinyl-oxoethyl moiety may influence target binding or solubility .
Properties
IUPAC Name |
1-tert-butyl-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-12-6-8-21(9-7-12)15(24)11-22-17(25)16-14(13(2)20-22)10-19-23(16)18(3,4)5/h10,12H,6-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHXLSJLXMDPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound characterized by its unique pyrazolo-pyridazine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound features several key structural components:
- tert-butyl group : Enhances lipophilicity and may improve membrane permeability.
- piperidinyl moiety : Known for its role in various biological activities, including modulation of neurotransmitter systems.
- 2-oxoethyl group : Increases reactivity and solubility, making it a suitable candidate for pharmaceutical applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, which may also apply to this compound:
1. Kinase Inhibition
Pyrazolopyridazine derivatives have been explored for their ability to inhibit various kinases, which are crucial in cell signaling pathways. This compound may exhibit similar kinase inhibition properties, potentially impacting cancer cell proliferation and survival.
2. Anticonvulsant Effects
Some pyrazolo compounds are known for their anticonvulsant properties. Preliminary studies suggest that this compound could be evaluated for efficacy in seizure models.
3. Antibacterial Properties
Research into related compounds has shown antibacterial activity, indicating that this derivative might also possess similar effects against certain bacterial strains.
While specific mechanisms of action for this compound are not yet fully elucidated, it is hypothesized that the structural features contribute to interactions with biological targets similar to those observed in related pyrazolopyridazine derivatives. Further research is necessary to clarify these mechanisms.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpiperidine Derivatives | Contains piperidine; variations in substituents | Dipeptidyl peptidase IV inhibition |
| Pyrazolopyridazines | Similar core structure; variations in functional groups | Anticancer activity |
| Dipeptidyl Peptidase IV Inhibitors | Various structures; focus on enzyme inhibition | Diabetes management |
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazolopyridazine derivatives in drug discovery:
- Anticancer Activity : A study demonstrated that pyrazolopyridazine derivatives exhibited significant anticancer activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Neuropharmacological Effects : Research into related compounds has shown promise in treating neurological disorders through modulation of neurotransmitter systems, suggesting potential applications for this compound in neuropharmacology.
- Antimicrobial Studies : Investigations into the antibacterial properties of structurally similar compounds revealed effective inhibition against Gram-positive bacteria, warranting further exploration into the antimicrobial potential of this derivative.
Scientific Research Applications
The compound 1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its structure features a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities. This article will explore the scientific research applications of this compound, including its synthesis, biological activity, and potential therapeutic uses.
Structure
The compound's structure can be represented as follows:
- Molecular Formula : C17H24N4O2
- Molecular Weight : 320.40 g/mol
Chemical Features
The compound includes:
- A tert-butyl group, which enhances lipophilicity.
- A 4-methylpiperidine moiety that may contribute to its pharmacological properties.
- A pyrazolo[3,4-d]pyridazinone framework, which is often associated with various biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A study demonstrated that related compounds effectively inhibited CDK6 and CDK4 kinases, leading to reduced tumor growth in preclinical models .
Neurological Implications
Due to the presence of the piperidine moiety, this compound may interact with neurotransmitter systems:
- Potential Use : It could serve as a lead for developing treatments for neurological disorders such as schizophrenia or depression by modulating dopaminergic or glutamatergic pathways .
Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity against various pathogens. This suggests that the compound might also possess such properties:
- Experimental Findings : Preliminary studies indicate that modifications to the piperidine ring can enhance antibacterial efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK6/4 | |
| Neurological | Modulation of neurotransmitter systems | |
| Antimicrobial | Potential inhibition of bacterial growth |
Table 2: Synthetic Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of pyrazolo[3,4-d]pyridazine core | 70 |
| Alkylation | Introduction of tert-butyl group | 65 |
| Acylation | Addition of piperidine moiety | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in substituent groups, which significantly alter physicochemical and biological properties. Below is a comparative analysis based on available
Methodological Considerations in Similarity Assessment
Structural similarity indices (e.g., Tanimoto coefficients) depend on molecular descriptors like fingerprints or pharmacophore features . For example:
- Tanimoto Index : Values >0.85 indicate high similarity; the analogs above (0.53–0.68) reflect moderate divergence .
- Functional Impact: Minor substituent changes (e.g., piperidinyl vs. piperazinyl) can drastically alter target selectivity or metabolic pathways .
Pharmacological Implications
Q & A
Q. What are the key synthetic pathways for this compound, and how can its purity be validated?
The synthesis typically involves multi-step reactions, including coupling of the pyrazolo[3,4-d]pyridazinone core with the 4-methylpiperidine moiety via an oxoethyl linker. A common approach is to use nucleophilic substitution or amide coupling reactions under inert conditions. For purification, preparative HPLC (high-performance liquid chromatography) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is recommended. Purity validation should combine HPLC (≥95% purity), mass spectrometry (HRMS-ESI for molecular ion confirmation), and NMR (1H/13C for structural integrity) .
Example Analytical Parameters (adapted from similar compounds):
| Technique | Conditions/Data |
|---|---|
| 1H NMR | 400 MHz, DMSO-d6: δ 1.45 (s, 9H, tert-butyl), 2.30 (s, 3H, CH3), 3.50–3.70 (m, piperidine protons) |
| HRMS (ESI) | Calculated for C20H28N6O2: 392.2271; Found: 392.2268 |
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability studies should assess degradation under thermal (e.g., 40°C), hydrolytic (acidic/basic buffers), and photolytic (UV light exposure) conditions. Use HPLC to monitor purity over time and LC-MS to identify degradation products. For example, a pH 6.5 ammonium acetate buffer (as in pharmacopeial assays) can simulate hydrolytic stress .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or biological activity of this compound?
Density functional theory (DFT) can predict reaction transition states (e.g., coupling efficiency) or intermolecular interactions (e.g., binding to a target protein). COMSOL Multiphysics simulations may model reaction kinetics or diffusion limitations in heterogeneous systems. Pair computational results with experimental validation, such as varying reaction temperatures or catalysts (e.g., Pd/C for hydrogenation) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Conflicting NMR/IR data may arise from tautomerism or impurities. Cross-validate with:
Q. How to design experiments linking this compound’s structure to its biological activity?
Use a tiered approach:
- In vitro assays : Screen for antimicrobial or anticancer activity (e.g., MIC against Staphylococcus aureus, IC50 in cancer cell lines).
- SAR studies : Modify substituents (e.g., tert-butyl, methylpiperidine) and compare bioactivity.
- Target identification : Employ SPR (surface plasmon resonance) or thermal shift assays to identify protein targets .
Data Contradiction Analysis
Q. How to address inconsistent biological activity results across research groups?
Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Mitigate by:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).
- Including positive controls (e.g., doxorubicin for cytotoxicity).
- Validating results across multiple independent labs .
Methodological Framework for Advanced Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
